molecular formula C16H15NO3S2 B3013609 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide CAS No. 1351614-76-0

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B3013609
CAS No.: 1351614-76-0
M. Wt: 333.42
InChI Key: UFWTVTPZDXWWNO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a sulfonamide group at the 1-position. The sulfonamide nitrogen is further linked to a 2-hydroxyethyl moiety bearing a thiophen-2-yl substituent.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-14(15-8-4-10-21-15)11-17-22(19,20)16-9-3-6-12-5-1-2-7-13(12)16/h1-10,14,17-18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWTVTPZDXWWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

N-(2-Acetylphenyl)naphthalene-1-sulfonamide (1d-1)

  • Structure : Features a naphthalene-1-sulfonamide group linked to a 2-acetylphenyl substituent.
  • Synthesis: Prepared via sulfonylation of 2-aminoacetophenone with naphthalene-1-sulfonyl chloride in pyridine at 0°C to room temperature .
  • Properties : Melting point 203–205°C; characterized by $ ^1H $ NMR (e.g., δ 2.6 ppm for acetyl CH$_3$) and IR spectroscopy .
  • Comparison : The acetyl group introduces electron-withdrawing effects, contrasting with the target compound’s hydroxyethyl-thiophene moiety, which may enhance solubility and hydrogen-bonding capacity.

N-(2-(1-Hydroxyethyl)phenyl)naphthalene-1-sulfonamide (1d)

  • Structure : Contains a 2-(1-hydroxyethyl)phenyl group instead of acetyl.
  • Synthesis : Derived via reduction of 1d-1 using NaBH$_4$ in EtOH/THF .
  • Properties : Melting point 139–142°C; $ ^1H $ NMR confirms hydroxyl (broad δ 3.5–4.0 ppm) and ethyl CH$_2$ signals .
  • Comparison : The hydroxyethyl group mimics the target compound’s polar side chain but lacks the thiophene ring, which could influence π-π stacking or electronic interactions.

4-Ethoxy-N-(2-furylmethyl)naphthalene-1-sulfonamide

  • Structure : Substituted with a furylmethyl group and ethoxy at the naphthalene 4-position.
  • Synthesis : Purified via silica gel chromatography (pentane/diethyl ether) with 43% yield .
  • Properties : Ethoxy increases lipophilicity; furan’s lower aromaticity compared to thiophene may reduce resonance stabilization .
  • Comparison: The furan vs.

Thiophene-Containing Derivatives

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Structure: Thiophene-linked propanol with a methylamino group.
  • Context : Listed as a USP impurity, indicating relevance in pharmaceutical synthesis .
  • Comparison : The absence of a sulfonamide group reduces polarity, but the thiophene and hydroxyl groups align with the target compound’s pharmacophoric features.

Naphthalenol-Thiophene Hybrids

  • Examples: 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (compound b) and others .

Comparative Data Table

Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Spectral Features
Target Compound Thiophen-2-yl, hydroxyethyl
N-(2-Acetylphenyl)naphthalene-1-sulfonamide Acetylphenyl 203–205 $ ^1H $ NMR δ 2.6 (CH$_3$)
N-(2-(1-Hydroxyethyl)phenyl)naphthalene-1-sulfonamide Hydroxyethylphenyl 139–142 $ ^1H $ NMR δ 3.5–4.0 (OH)
4-Ethoxy-N-(2-furylmethyl)naphthalene-1-sulfonamide Ethoxy, furylmethyl 43 IR ~1250 cm$^{-1}$ (C-O-C)
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Methylamino, thiophene

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a naphthalene sulfonamide core with a hydroxyl group and a thiophene moiety. The presence of these functional groups contributes to its diverse biological activities.

Chemical Structure:

N 2 hydroxy 2 thiophen 2 yl ethyl naphthalene 1 sulfonamide\text{N 2 hydroxy 2 thiophen 2 yl ethyl naphthalene 1 sulfonamide}

This compound interacts with various enzymes and proteins, potentially acting as an inhibitor or activator. Notably, the sulfonamide group is known to interact with carbonic anhydrases, which play crucial roles in pH regulation and CO2 transport in tissues.

Table 1: Interaction with Enzymes

EnzymeInteraction TypeBiological Role
Carbonic AnhydraseInhibitionRegulates pH and CO2 transport
DNA GyraseInhibitionInvolved in DNA replication
Dihydrofolate ReductaseInhibitionCritical for nucleotide synthesis

Cellular Effects

The compound has been shown to modulate various cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Its effects on different cell types indicate its potential as a therapeutic agent.

The mechanism of action involves the inhibition of specific enzymes that are vital for cellular processes. For example, it has demonstrated inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition (%)
Staphylococcus aureus0.220.2570
Escherichia coli0.50.665
Pseudomonas aeruginosa0.350.460

The compound also exhibits significant antibiofilm potential, outperforming traditional antibiotics like ciprofloxacin in biofilm reduction .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the compound's activity against Staphylococcus aureus and found it effective at low concentrations (MIC values ranging from 0.22 to 0.25 µg/mL). It also inhibited biofilm formation significantly compared to controls .
  • Synergistic Effects : The compound demonstrated synergistic effects when combined with other antibiotics, reducing their MICs significantly, indicating potential for combination therapy in treating resistant infections .
  • Cytotoxicity Assessment : Hemolytic activity tests showed low toxicity levels (% lysis ranging from 3.23 to 15.22%), suggesting that the compound is safe for use in therapeutic applications .

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